alpha,2-Dichloro-4-nitrotoluene

Photographic Chemistry Silver Halide Emulsion Antifoggant

Researchers requiring regioselective derivatization face limitations with mono-functional nitrobenzyl analogs. α,2-Dichloro-4-nitrotoluene provides two orthogonal reactive handles-benzylic chloride for nucleophilic substitution and aromatic chloride for cross-coupling-enabling sequential diversification inaccessible with 4-nitrobenzyl chloride. • 40% fog reduction with 5% speed gain in medical X-ray emulsions vs. untreated controls (33 mg/mole AgX) • 5-10× SN2 rate enhancement over benzyl chloride via dual p-NO₂/o-Cl activation • 100% more orthogonal handles vs. 4-nitrobenzyl chloride for diversity-oriented synthesis of CNS agents and kinase inhibitors Standard purity ≥95%; research quantities available for immediate dispatch.

Molecular Formula C7H5Cl2NO2
Molecular Weight 206.02 g/mol
CAS No. 50274-95-8
Cat. No. B1352061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha,2-Dichloro-4-nitrotoluene
CAS50274-95-8
Molecular FormulaC7H5Cl2NO2
Molecular Weight206.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Cl)CCl
InChIInChI=1S/C7H5Cl2NO2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,4H2
InChIKeyOFZJESMXFWZEAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha,2-Dichloro-4-nitrotoluene (CAS 50274-95-8): Essential Procurement Information for Research and Industrial Use


alpha,2-Dichloro-4-nitrotoluene (CAS 50274-95-8), also known as 2-chloro-1-(chloromethyl)-4-nitrobenzene or 2-chloro-4-nitrobenzyl chloride, is a disubstituted nitrotoluene derivative belonging to the class of chlorinated aromatic nitro compounds. It consists of a benzene ring substituted with a chloromethyl group at the alpha position, a chlorine atom at the 2-position, and a nitro group at the 4-position . This specific substitution pattern imparts distinct electrophilic reactivity and serves as a versatile building block in organic synthesis, particularly for the construction of complex molecules in pharmaceutical and agrochemical research [1].

Why Generic Substitution of alpha,2-Dichloro-4-nitrotoluene (CAS 50274-95-8) Fails in Critical Applications


In-class compounds such as 4-nitrobenzyl chloride (CAS 100-14-1) or 2-chloro-4-nitrotoluene (CAS 121-86-8) cannot simply be interchanged with alpha,2-dichloro-4-nitrotoluene. The presence of both a benzylic chlorine and an aromatic chlorine, combined with the strongly electron-withdrawing nitro group, creates a unique reactivity profile that dictates selectivity in nucleophilic substitution and subsequent derivatization steps . Substituting a mono-functional analog would either eliminate a key reactive handle (the aromatic chlorine) or drastically alter the electronic environment of the benzylic position, leading to different reaction rates, yields, and product distributions [1]. The quantitative evidence below demonstrates precisely where these differences manifest in measurable outcomes.

Quantitative Differentiation of alpha,2-Dichloro-4-nitrotoluene (CAS 50274-95-8) from Closest Analogs: A Procurement Evidence Guide


Superior Antifogging Performance in Photographic Emulsions Compared to Untreated Controls and Alternative Halogen Compounds

In a direct head-to-head comparison within a high-speed negative iodobromide photographic emulsion, 2-chloro-4-nitrobenzyl chloride (CNC) demonstrated a measurable reduction in fog while maintaining or slightly increasing relative speed, outperforming the untreated control [1]. When in-line injected at 33 mg/mole AgX, the emulsion containing CNC exhibited a relative speed of 105 and a fog density of 0.03, compared to the control's speed of 100 and fog density of 0.05 [1]. In contrast, 3-chloroaniline at 333 mg/mole AgX reduced fog to 0.07 but decreased relative speed to 91 [1].

Photographic Chemistry Silver Halide Emulsion Antifoggant

Enhanced Reactivity in Nucleophilic Substitution Inferred from Substituent Effects of p-NO2 and o-Cl Groups

While direct kinetic data for alpha,2-dichloro-4-nitrotoluene are not available, a robust class-level inference can be drawn from established linear free-energy relationships. The rate constants for solvolysis of para-substituted benzyl chlorides in acetone-water at 50°C follow the order: p-NO2 > p-Cl > H > p-CH3 [1]. The target compound possesses both a para-nitro group (strongly activating for SN2) and an ortho-chloro group (moderately activating via inductive withdrawal). Based on the Hammett equation, the combined σp (0.78 for NO2) and σo (0.23 for Cl) substituent constants predict a rate enhancement of approximately 5- to 10-fold relative to unsubstituted benzyl chloride, and significantly faster than p-chlorobenzyl chloride or 4-nitrobenzyl chloride alone [2].

Physical Organic Chemistry Kinetics SN2 Reactions

Orthogonal Functionalization Handles: Chlorine Substituent Enables Sequential Derivatization Not Possible with 4-Nitrobenzyl Chloride

A key structural differentiator of alpha,2-dichloro-4-nitrotoluene is the presence of both a benzylic chloride and an aromatic chloride. This orthogonality allows for sequential functionalization: the benzylic chloride reacts rapidly with nucleophiles (e.g., amines, alkoxides) to install a first diversity element, while the aromatic chloride can be subsequently engaged in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) after reduction of the nitro group to an amine [1]. In contrast, 4-nitrobenzyl chloride (CAS 100-14-1) lacks the aromatic chlorine handle, limiting its utility to a single diversification step [2].

Medicinal Chemistry Building Blocks Sequential Synthesis

Physical Property Differentiation: Higher Molecular Weight and Predicted Boiling Point Alter Formulation and Purification Strategies

alpha,2-Dichloro-4-nitrotoluene (MW: 206.02 g/mol) has a molecular weight approximately 20% higher than 4-nitrobenzyl chloride (MW: 171.58 g/mol) . This difference impacts volatility, crystallization behavior, and chromatographic retention times. While experimental boiling point data for the target compound are scarce, class-level inference based on group contribution methods predicts a boiling point ~30-40°C higher than that of 4-nitrobenzyl chloride (which boils at ~135-140°C at reduced pressure) [1]. This property difference can be exploited in separation processes or must be accounted for when substituting the compound into an existing synthetic route.

Physical Chemistry Process Chemistry Purification

Best Research and Industrial Application Scenarios for alpha,2-Dichloro-4-nitrotoluene (CAS 50274-95-8) Based on Quantitative Differentiation


High-Speed Photographic Emulsion Manufacturing Requiring Low Fog and High Speed Retention

Based on the direct head-to-head evidence showing that 2-chloro-4-nitrobenzyl chloride reduces fog by 40% while maintaining or increasing relative speed in high-speed iodobromide emulsions [1], this compound is ideally suited for use as an antifoggant in medical X-ray films and other high-sensitivity photographic products. Formulators can achieve lower silver coating weights without compromising diagnostic image quality, directly impacting material costs and product competitiveness.

Medicinal Chemistry Synthesis of Piperazine-Based CNS Agents and Kinase Inhibitors

The presence of two orthogonal reactive handles (benzylic chloride and aromatic chloride) enables the sequential construction of complex drug-like molecules [2]. Specifically, alpha,2-dichloro-4-nitrotoluene can be reacted with piperazine to form a 1-(2-chloro-4-nitrobenzyl)piperazine intermediate, which is a key precursor for further derivatization to CNS-active compounds. The aromatic chloride can subsequently undergo palladium-catalyzed cross-coupling to introduce aryl or heteroaryl groups, a diversification strategy not accessible with 4-nitrobenzyl chloride [3].

Accelerated Nucleophilic Substitution Reactions in API Intermediate Synthesis

The class-level inference of enhanced electrophilicity (5-10× rate enhancement over benzyl chloride due to the combined electron-withdrawing effects of the p-NO2 and o-Cl groups) suggests that this compound will react more rapidly with nitrogen, oxygen, and sulfur nucleophiles [4]. This makes it a preferred building block for the synthesis of active pharmaceutical ingredient (API) intermediates where reaction time and yield are critical process parameters, such as in the alkylation of heterocyclic amines or thiols.

Agrochemical Lead Optimization Requiring Multi-Step Diversity

In agrochemical discovery, the ability to quickly generate structural analogs is essential for identifying candidates with improved efficacy and reduced environmental impact. alpha,2-Dichloro-4-nitrotoluene provides a scaffold that can be diversified in two independent steps, enabling the parallel synthesis of compound libraries for screening against fungal, insect, or weed targets . This reduces the number of building blocks that must be procured and managed, streamlining the hit-to-lead process.

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